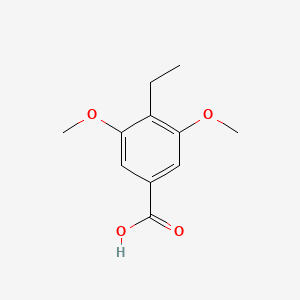

4-Ethyl-3,5-dimethoxybenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Ethyl-3,5-dimethoxybenzoic acid is a derivative of 3,5-Dimethoxybenzoic acid . 3,5-Dimethoxybenzoic acid is a methoxybenzoic acid that is benzoic acid which is substituted by methoxy groups at positions 3 and 5 . It has a role as a plant metabolite .

Synthesis Analysis

The synthesis of 4-ethoxycarbonyl-oxy-3,5-dimethoxy-benzoic acid involves the addition of 1 mol/L sodium hydroxide aqueous solution to 3,5-dimethoxy-4-hydroxybenzoic acid, followed by the dropwise addition of ethyl chloroformate .Chemical Reactions Analysis

3,5-Dimethoxybenzoic acid can be used as a reactant for the synthesis of 5,7-Dimethoxy-3,4-diphenylisocoumarin by coupling with diphenylacetylene . It can also be converted into 3,5-dimethoxybenzoic acid under the combined action of a sulfuric acid solution with a relatively low concentration and chlorosulfonic acid, and then subjected to a Friedel-Crafts alkylation reaction to obtain 4-isopropyl 3,5-dimethoxybenzoic acid .Scientific Research Applications

Synthesis and Structural Analysis

- A study explored the synthesis of related compounds such as ethyl 2,6-dimethoxybenzoate, providing insights into the esterification process and structural properties through X-ray crystallographic analysis (Khan, Ibrar, & White, 2012).

Solubility and Phase Equilibrium

- Research on the solubility of similar compounds like 2,4-dimethoxybenzoic acid in various solvents has been conducted, which is crucial for understanding its applications in different mediums (Tian et al., 2015).

- Another study investigated the solid-liquid phase equilibrium of 3,5-dimethoxybenzoic acid in various solvents, providing valuable data for its separation and purification in industrial applications (Feng et al., 2021).

Pharmaceutical Applications

- Derivatives of dimethoxybenzoic acid have been identified in medicinal insects, indicating potential pharmacological uses (Yong-xian, 2012).

- A study highlighted the synthesis of 3,5-dihydroxypentylbenzene from 3,5-dimethoxybenzoic acid, demonstrating its utility in creating more complex pharmaceutical compounds (Wen-feng et al., 2006).

Chemical Characterization

- The solubility of 3,5-dimethoxybenzoic acid in ethanol was examined, contributing to a better understanding of its chemical properties (Wang & Zhang, 2009).

Novel Compound Synthesis

- Research on marine-derived fungi led to the discovery of new benzoate derivatives, including compounds related to dimethoxybenzoic acid, revealing their potential in novel compound synthesis (Wang et al., 2017).

Photochemical Studies

- The photochemistry of syringic acid, a related compound, was studied, indicating the relevance of such compounds in environmental photochemistry (Dallin et al., 2009).

Advanced Material Applications

- Studies have also focused on the use of dimethoxybenzoic acid derivatives in the synthesis of advanced materials, like dendritic polymers, highlighting its versatility in material science (Yun-mei, 2011).

Antioxidant and Antiradicalic Properties

- The antioxidant and antiradicalic capacities of phenolic derivatives, including 4-hydroxy-3,5-dimethoxybenzoic acid, have been assessed, demonstrating potential health benefits (Kucukoglu & Nadaroğlu, 2014).

Safety and Hazards

Properties

IUPAC Name |

4-ethyl-3,5-dimethoxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-4-8-9(14-2)5-7(11(12)13)6-10(8)15-3/h5-6H,4H2,1-3H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZTFGFNNWPBJJT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1OC)C(=O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6-Dimethyl-4-piperazinothieno[2,3-d]pyrimidine](/img/structure/B2357974.png)

![2,5-dichloro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2357979.png)

![1-[(4-Oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4-dione](/img/no-structure.png)

![7-(4-Ethoxybenzoyl)-5-[(3-methylphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2357984.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2357985.png)

![2-[(2-Chlorobenzyl)sulfanyl]-3-(2-thienyl)-1,4-diazaspiro[4.5]deca-1,3-diene](/img/structure/B2357986.png)

![N-[(2R)-1-Methoxypropan-2-yl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2357988.png)

![3-amino-N-(4-methoxyphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2357993.png)